molecular formula C19H20N2O3S B2378002 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034567-81-0

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2378002
CAS No.: 2034567-81-0
M. Wt: 356.44
InChI Key: HJVFZNHZJWHZPK-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 7-methoxybenzofuran-2-carboxylic acid, azetidine, and thiophene derivatives. Common synthetic routes may involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Azetidine Moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the Thiophene Group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(azetidin-1-yl)ethyl)-benzofuran-2-carboxamide: Lacks the thiophene group.

    N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-benzofuran-2-carboxamide: Contains a pyrrolidine ring instead of azetidine.

    N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-benzofuran-2-carboxamide: Lacks the methoxy group.

Uniqueness

The presence of the azetidine, thiophene, and methoxy groups in N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide may confer unique chemical and biological properties, such as increased stability, specificity, or activity.

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-16-5-2-4-13-10-17(24-18(13)16)19(22)20-11-15(21-7-3-8-21)14-6-9-25-12-14/h2,4-6,9-10,12,15H,3,7-8,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVFZNHZJWHZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC=C3)N4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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